N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
The compound "N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide" is a heterocyclic hybrid molecule featuring a thiazolidinone core fused with a cyclohexyl group and a 1,2-oxazole-3-carboxamide moiety substituted with a furan-2-yl ring. The thiazolidinone ring (2,4-dioxo-1,3-thiazolidin-3-yl) is a well-known pharmacophore associated with antidiabetic, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-15-9-26-17(23)20(15)12-5-2-1-4-10(12)18-16(22)11-8-14(25-19-11)13-6-3-7-24-13/h3,6-8,10,12H,1-2,4-5,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBVGTLXMALFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=NOC(=C2)C3=CC=CO3)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the cyclohexyl group, and finally the attachment of the furan and oxazole rings. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific solvents, temperature control, and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiazolidinone and oxazole derivatives. Key analogues and their distinguishing features are summarized below:
Key Differences and Implications
Substituent Effects: The target compound’s cyclohexyl-thiazolidinone moiety distinguishes it from analogues with aromatic substituents (e.g., methoxyphenyl or nitro-furyl methylene). This cycloaliphatic group may improve metabolic stability compared to purely aromatic systems .
Synthetic Accessibility: Analogues with nitro-furyl methylene groups () exhibit moderate yields (40–73%), while trimethoxybenzylidene derivatives () achieve higher yields (80–89%).
Biological Activity: Thiazolidinones with thioxoacetamide linkages () show antimicrobial and anticancer activity, likely due to thiol-mediated enzyme inhibition. The target compound’s carboxamide linkage may instead target kinases or proteases . The furan-oxazole motif in Ceapins and the target compound could enhance binding to hydrophobic pockets in proteins, as seen in fragment-based drug design () .
Physical Properties :
- Melting points for analogues range from 158–217°C, influenced by aromaticity and hydrogen-bonding capacity. The target compound’s cyclohexyl group may lower its melting point compared to rigid aromatic analogues.
Computational and Experimental Tools
Biological Activity
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that incorporates a thiazolidine ring and an oxazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural components of this compound suggest various mechanisms of action that may contribute to its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O₃S₂ |
| Molecular Weight | 340.42 g/mol |
| IUPAC Name | This compound |
The presence of the thiazolidine and oxazole rings is crucial for the biological activity of this compound. These moieties are known for their diverse pharmacological effects including anti-inflammatory, antibacterial, and antitumor activities.
The biological activity of this compound is primarily attributed to its structural components:
- Thiazolidine Ring : Known for its role in insulin sensitization and anti-inflammatory effects. Thiazolidinediones (TZDs), which share structural similarities with this compound, are partial agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing glucose and lipid metabolism.
- Oxazole Moiety : Compounds containing oxazole rings have demonstrated significant antimicrobial and anticancer properties. The interaction with various biological targets enhances the therapeutic efficacy against multiple diseases .
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of compounds similar to this compound:
Antitumor Activity
Research indicates that thiazolidine derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
These findings suggest that modifications in the thiazolidine structure can significantly enhance anticancer activity .
Antimicrobial Properties
Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of nitro groups in related compounds has been linked to increased antibacterial efficacy.
Case Studies
Several case studies have explored the biological activity of thiazolidine derivatives:
- Case Study 1 : A study on a series of thiazolidine derivatives demonstrated their effectiveness in reducing inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
- Case Study 2 : Another research project focused on the anticancer properties of thiazolidine-containing compounds showed significant inhibition of tumor growth in xenograft models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodology :
- Cyclization : Use DMF with iodine and triethylamine for thiazolidinone ring formation, as demonstrated in analogous syntheses of 1,3,4-thiadiazole derivatives (reflux in acetonitrile for 1–3 minutes followed by cyclization) .
- Solvent Optimization : Compare yields in polar aprotic solvents (e.g., DMF, acetonitrile) under reflux (80–100°C) versus room temperature. For example, acetonitrile at reflux achieved 70% yield in similar carboxamide syntheses .
- Table 1 :
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetonitrile | Reflux (~82°C) | 70 |
| DMF | 100 | 65 |
| Ethanol | Reflux (~78°C) | 45 |
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodology :
- 1H/13C NMR : Assign peaks for the thiazolidin-2,4-dione moiety (δ ~3.5–4.0 ppm for cyclohexyl protons; δ ~170–175 ppm for carbonyl carbons) .
- IR Spectroscopy : Confirm C=O stretches (~1750 cm⁻¹ for oxazole and thiazolidinone carbonyl groups) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula C20H20N3O5S).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the furan-2-yl and cyclohexyl substituents in biological activity?
- Methodology :
- Analog Synthesis : Replace the furan-2-yl group with thiophene or pyridine rings and modify the cyclohexyl substituent (e.g., introduce methyl or halide groups).
- Bioactivity Assays : Test analogs against target enzymes (e.g., PPAR-γ for antidiabetic activity) using in vitro inhibition assays. Compare IC50 values to establish substituent effects .
- Computational Docking : Use AutoDock Vina to model interactions between analogs and target binding pockets, correlating docking scores with experimental IC50 values .
Q. How can contradictions in reported bioactivity data (e.g., conflicting IC50 values) be resolved?
- Methodology :
- Meta-Analysis : Systematically compare assay conditions (e.g., pH, temperature, enzyme source) across studies. For example, PPAR-γ inhibition assays may vary in co-activator recruitment protocols.
- Standardized Replication : Repeat experiments under controlled conditions (e.g., uniform cell lines, buffer systems) to isolate variables. Use ANOVA to assess inter-lab variability .
Q. What advanced analytical methods can quantify degradation products under stressed stability conditions?
- Methodology :
- HPLC-MS/MS : Develop a gradient method (C18 column, 0.1% formic acid in water/acetonitrile) to separate degradation products. Monitor for hydrolyzed fragments (e.g., loss of the furan-2-yl group).
- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) to simulate stability challenges .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?
- Methodology :
- Central Composite Design : Vary factors like temperature (70–110°C), catalyst loading (0.5–2.0 eq iodine), and solvent ratio (DMF:acetonitrile, 1:1 to 3:1). Use response surface models to predict yield maxima .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing reaction time from hours to minutes (e.g., Omura-Sharma-Swern oxidation adapted for thiazolidinone synthesis) .
Q. What computational strategies predict metabolic pathways and toxicity profiles?
- Methodology :
- In Silico Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., oxidation of the furan ring or glucuronidation of the carboxamide).
- Toxicity Profiling : Run QSAR models for hepatotoxicity (e.g., DILI models) and genotoxicity (Ames test predictions) to prioritize in vitro testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
